2-(2,4-Dichlorophenoxy)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(2,4-Dichlorophenoxy)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)ethan-1-one" is a complex organic molecule that appears to be related to various synthesized piperidine derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as piperidine rings, methoxy groups, and dichlorophenyl groups are common in the described compounds, suggesting that the compound may have been synthesized and studied in a similar context.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, often starting with simple building blocks. For instance, a modified Mannich condensation was used to synthesize a piperidin-4-one derivative with dichlorophenyl groups, indicating that similar synthetic strategies could be applicable to the compound . Another synthesis involved a condensation reaction of a piperidin-4-yl derivative with p-chlorobenzene sulfonylchloride . These methods suggest that the synthesis of the target compound might also involve condensation reactions and the use of specific reagents to introduce the desired functional groups.
Molecular Structure Analysis
The molecular structures of synthesized compounds are often confirmed using spectroscopic techniques such as NMR, MS, and FTIR, and sometimes by X-ray crystallography . The piperidine ring, a common feature in these molecules, typically adopts a chair conformation, which is likely to be the case for the compound as well . The presence of substituents such as methoxy groups and dichlorophenyl groups can influence the chemical shifts observed in NMR spectroscopy due to electronic effects .
Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. For example, the dichlorophenyl groups might be involved in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the chlorine atoms . The piperidine and pyrrolidine rings could participate in nucleophilic substitution reactions or act as bases in deprotonation reactions . The methoxy group might undergo demethylation under certain conditions .
Physical and Chemical Properties Analysis
The physical properties such as solubility, melting point, and crystallinity can be influenced by the molecular structure. For instance, the presence of a sulfonyl group can lead to higher melting points and the potential for crystallization in a specific space group . The chemical properties, including acidity, basicity, and redox potential, would be affected by the functional groups present. The dichlorophenyl groups could confer increased acidity to protons in ortho positions, while the basicity could be attributed to the nitrogen atoms in the piperidine and pyrrolidine rings .
Scientific Research Applications
Toxicological Studies
Toxicologic Studies in a Fatal Overdose
A study reported a death due to ingestion of 2,4-dichlorophenoxyacetic acid (2,4-D) among other chemicals, highlighting the importance of understanding the toxicological profiles of chlorophenoxy compounds. This case underscores the potential for acute toxicity and the need for safety measures when handling such substances in a research setting (Osterloh, Lotti, & Pond, 1983).
Environmental and Health Impacts
Exposure to Phenoxyherbicides and Chlorophenols
Research on the association between exposure to phenoxyherbicides or chlorophenols and soft tissue sarcoma in New Zealand provided insights into the potential health risks associated with handling such chemicals, which is critical for conducting safe scientific research (Smith et al., 1984).
Exposure and Risk Assessment
Persistent Organic Pollutants in Firefighters
A study on firefighters exposed to various contaminants, including polychlorinated and polybrominated dibenzo-p-dioxins and dibenzofurans, offers a perspective on occupational exposure risks, which can be extrapolated to laboratory safety and environmental health considerations in scientific research involving hazardous chemicals (Shaw et al., 2013).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24Cl2N2O3/c1-24-15-6-9-22(11-15)14-4-7-21(8-5-14)18(23)12-25-17-3-2-13(19)10-16(17)20/h2-3,10,14-15H,4-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWWBPOCMYLVHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.